molecular formula C17H19N3O2 B102622 glycyl-L-proline 2-naphthylamide CAS No. 16046-01-8

glycyl-L-proline 2-naphthylamide

Cat. No. B102622
CAS RN: 16046-01-8
M. Wt: 297.35 g/mol
InChI Key: WKQUUNDBFODDFP-HNNXBMFYSA-N
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Description

Glycyl-L-proline 2-naphthylamide (GPN) is a compound commonly used to disturb lysosomes . It is supposedly cleaved by the lysosomal enzyme cathepsin C, which results in the accumulation of the dipeptide inside lysosomes, leading to osmotic stress and rupturing of lysosomal membranes .


Synthesis Analysis

Glycyl-proline naphthylamidase (Gly-Pro-Nase) was discovered in 39.4% (±3.4) of peripheral blood lymphocytes of healthy adult humans and in 38.5% (±3.1) of peripheral blood lymphocytes of mini-pigs using glycyl-L-proline-4-methoxy-2-naphthylamide as the substrate .


Chemical Reactions Analysis

The enzyme activity in lymphocytes is not influenced by 10^-3 M EDTA, 10^-3 M N-ethyl-maleimide, and 10^-3 M MnCl2. It is inhibited to about 50% by 1.4·10^-4 M Pb (NO3)2 .

Scientific Research Applications

Enzyme Studies and Diagnostic Significance

Glycyl-L-proline naphthylamidase (Gly-Pro-Nase) activity has been identified in human and mini-pig lymphocytes, primarily confined to lysosomes. This enzyme activity varies among individual lymphocytes and is present in differentiated lymphocytes, especially those with ring-shaped nucleoli. Its activity is not parallel to that of acid esterase or acid phosphatase. Gly-Pro-Nase is neither present in blastically transformed lymphocytes nor in epithelial lymphocytes of the human jejunum. Studies are ongoing to explore its metabolic and diagnostic significance in various diseases of the hematopoietic system (Lojda, 1977).

Serum Aminopeptidase and Clinical Variations

Human serum contains an aminopeptidase capable of cleaving glycyl-proline from glycyl-proline naphthylamide. This enzyme exhibits variations in activity levels among healthy individuals and patients with different health conditions, such as rheumatoid arthritis. The enzyme's activity is distinct from other enzymes hydrolyzing monoamino acid naphthylamides and shows no correlation with leucine naphthylamide hydrolyzing enzymes in patient samples (Hopsu-Havu, Jansén, & Järvinen, 1970).

Localization in Tissue Sections

A peptidase capable of liberating naphthylamine from glycyl-dl-proline naphthylamide (Gly-Pro-NA) is present in various rat tissues. This enzyme has been localized in tissue sections using diazo coupling reaction and indirect immunologic techniques, involving antibodies prepared against the enzyme purified from rat liver and kidney (Hopsu-Havu & Ekfors, 2004).

Brush Border Peptidase Activities

Glycyl-L-proline β-naphthylamide hydrolyzing activity is almost entirely localized in the brush border of the human small intestine. The enzymatic activities hydrolyzing this substrate, along with other peptidase and β-naphthylamidase activities, were measured in intestinal biopsies of celiac patients. These activities were normal in children with celiac disease in histologic remission, but significantly reduced in active celiac disease, indicating the importance of brush border peptidases in digestion, particularly in the context of celiac disease (Andria et al., 1980).

Safety And Hazards

Glycyl-L-proline 2-naphthylamide should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Further studies on the metabolic and diagnostic significance of Gly-Pro-Nase activity in lymphocytes are in progress . This could lead to new insights into the role of this compound in biological systems and potential applications in medicine.

properties

IUPAC Name

(2S)-1-(2-aminoacetyl)-N-naphthalen-2-ylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c18-11-16(21)20-9-3-6-15(20)17(22)19-14-8-7-12-4-1-2-5-13(12)10-14/h1-2,4-5,7-8,10,15H,3,6,9,11,18H2,(H,19,22)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQUUNDBFODDFP-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)NC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN)C(=O)NC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

glycyl-L-proline 2-naphthylamide

CAS RN

16046-01-8
Record name 16046-01-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
E Krepela, E Kasafirek, J Vicar… - Physiologia …, 1983 - europepmc.org
… The Km values of the latter substrates and glycyl-L-proline-2-naphthylamide in the same buffer were 1.0 X 10(-4) mol/l and 2.4 X 10(-4) mol/l, respectively. Glycyl-D-proline-4-nitroanilide …
Number of citations: 16 europepmc.org
B Svensson, M DANIELSEN, M STAUN… - European journal of …, 1978 - Wiley Online Library
Dipeptidyl peptidase IV (EC 3.4.14.‐) of pig small intestinal brush border membrane was solubilized by Triton X‐100 and purified by immunoadsorption on Sepharose conjugated to …
Number of citations: 105 febs.onlinelibrary.wiley.com
AF Bury, RJ Pennington - Biochemical Journal, 1975 - ncbi.nlm.nih.gov
… Meanwhile, Hopsu-Havu & Glenner (1966) had found, in rat liver, an enzyme which hydrolyses glycyl-L-proline 2-naphthylamide. This substrate is not hydrolysed by the other three …
Number of citations: 22 www.ncbi.nlm.nih.gov
K Fujiwara, SL Katyal, B Lombardi - Enzyme, 1982 - karger.com
… Dipeptidyl aminopeptidase IV (DPAP; EC 3.4.14.1) is an exopeptidase which liber ates glycyl-L-proline from glycyl-L-proline2-naphthylamide. Enzyme-hydrolyzing pep tide bonds …
Number of citations: 12 karger.com
AJ Kenny, AG Booth, SG George, J Ingram… - Biochemical …, 1976 - portlandpress.com
… This latter enzyme, first reported as 'glycylproline naphthylamidase' by Hopsu-Havu & Glenner (1966), liberates glycyl-L-proline from glycyl-L-proline 2naphthylamide. It is a membrane-…
Number of citations: 351 portlandpress.com
EE Sterchi - 1978 - eprints.keele.ac.uk
A method has been developed for the purification of brush border membranes from human small intestine. The method did not involve the use of EDTA-buffers or disruption of brush …
Number of citations: 4 eprints.keele.ac.uk
DC Macnair, AJ Kenny - Biochemical Journal, 1979 - portlandpress.com
… ; assay of dipeptidyl dipeptidase IV with glycyl-L-proline 2-naphthylamide and L-alanyl-Lalanine … of 2-naphthylamine released from the substrate (glycyl-L-proline 2-naphthylamide)/min. …
Number of citations: 152 portlandpress.com
T Moczon, M Wranicz - Parasitology research, 1999 - Springer
Under in vitro conditions, muscle larvae of Trichinella spiralis secreted minute amounts of a cysteine proteinase into the outer environment from the stichosome. The proteinase …
Number of citations: 48 link.springer.com
AG Booth, AJ Kenny - Biochemical Journal, 1974 - portlandpress.com
… Dipeptidyl aminopeptidase IV (Hopsu-Havu et al., 1968) was assayed by the same fluorimetric method as aminopeptidase M except that glycylL-proline 2-naphthylamide was the …
Number of citations: 744 portlandpress.com

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